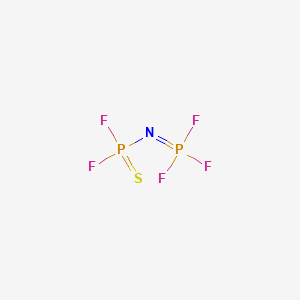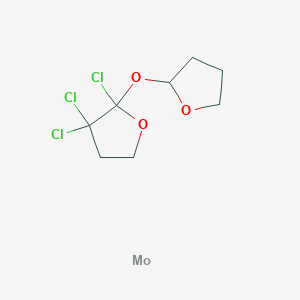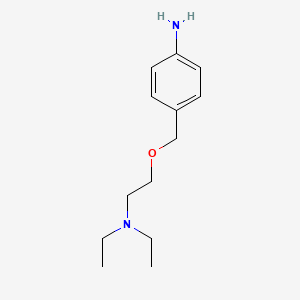![molecular formula C43H44N4O6S2 B14712815 Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate CAS No. 13342-46-6](/img/structure/B14712815.png)
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate is a complex organic compound with a variety of functional groups, including nitro, sulfanyl, and ester groups
Preparation Methods
The synthesis of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the nitrophenyl sulfanyl intermediate: This step involves the reaction of 2-nitroaniline with a suitable sulfanylating agent under controlled conditions to form the 2-nitrophenyl sulfanyl intermediate.
Coupling with tritylsulfanylpropanoyl chloride: The intermediate is then reacted with tritylsulfanylpropanoyl chloride in the presence of a base to form the corresponding amide.
Formation of the phenylpropanoyl intermediate: The resulting compound is further reacted with phenylpropanoyl chloride to form the second amide linkage.
Final esterification: The final step involves the esterification of the compound with tert-butyl bromoacetate in the presence of a base to yield this compound.
Chemical Reactions Analysis
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate can be compared with similar compounds such as:
Tert-butyl 2-((tert-butoxycarbonyl)amino)acetate: This compound is a glycine derivative and is used in peptide synthesis.
Tert-butyl [ [2- (3-nitrophenyl)ethyl]amino]acetate: This compound has a similar nitrophenyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
13342-46-6 |
|---|---|
Molecular Formula |
C43H44N4O6S2 |
Molecular Weight |
777.0 g/mol |
IUPAC Name |
tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C43H44N4O6S2/c1-42(2,3)53-39(48)29-44-40(49)35(28-31-18-8-4-9-19-31)45-41(50)36(46-55-38-27-17-16-26-37(38)47(51)52)30-54-43(32-20-10-5-11-21-32,33-22-12-6-13-23-33)34-24-14-7-15-25-34/h4-27,35-36,46H,28-30H2,1-3H3,(H,44,49)(H,45,50) |
InChI Key |
ZQGXUHFEYQBNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NSC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




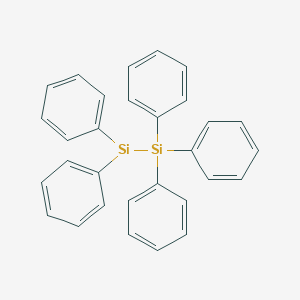
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
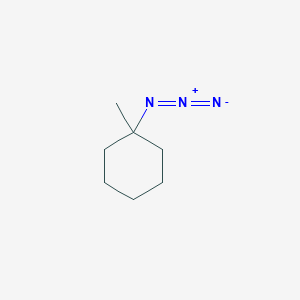

![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)


